

Validating the Inactivity of Ro18-5362 on (H⁺ + K⁺)-ATPase: A Comparative Guide

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Compound of Interest				
Compound Name:	Ro18-5362			
Cat. No.:	B1662723	Get Quote		

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis to validate the inactivity of the investigational compound **Ro18-5362** on the gastric proton pump, (H⁺ + K⁺)-ATPase. The data presented herein contrasts the lack of effect of **Ro18-5362** with the well-documented inhibitory activities of established proton pump inhibitors (PPIs) and potassium-competitive acid blockers (P-CABs). Experimental protocols and mechanistic diagrams are included to support further research and drug development efforts in this area.

Executive Summary

Experimental evidence demonstrates that **Ro18-5362**, a sulfide compound, does not significantly inhibit ($H^+ + K^+$)-ATPase activity, even at high concentrations.[1] In stark contrast, its sulfoxide metabolite, Ro 18-5364, is a potent inhibitor of the proton pump.[1][2] This guide presents a clear comparison of **Ro18-5362** with active inhibitors such as omeprazole, lansoprazole, and the reversible inhibitor SCH 28080, highlighting the structural nuances that dictate activity against the ($H^+ + K^+$)-ATPase.

Comparative Analysis of (H⁺ + K⁺)-ATPase Inhibitors

The following tables summarize the inhibitory potency of various compounds against $(H^+ + K^+)$ -ATPase.

Table 1: Inhibitory Potency (IC₅₀) of Selected Compounds on ($H^+ + K^+$)-ATPase



Compound	IC50 (μM)	Organism/Tissue Source	Notes
Ro18-5362	> 100	Swine Gastric Mucosa	No significant inhibition observed at 0.1 mM.[1]
Ro 18-5364	0.072 (at pH 6.11)	Hog Gastric Vesicles	Sulfoxide metabolite of Ro18-5362.[3]
Omeprazole	0.47 (at pH 6.11)	Hog Gastric Vesicles	Irreversible inhibitor, requires acid activation.
Omeprazole	1.7	Pig Gastric Microsomes	
Omeprazole	2.4	Swine Gastric Vesicles	_
Omeprazole	4	Human Gastric Mucosa	
Lansoprazole	6.3	Not Specified	Irreversible inhibitor.
Pantoprazole	6.8	Swine Gastric Vesicles	Irreversible inhibitor.
SCH 28080	2.5	Rabbit Fundic Mucosa	Reversible, K+- competitive inhibitor.

Table 2: Inhibition Constant (K_i) of Selected Compounds

Compound	Ki	Type of Inhibition	Notes
Ro18-5362	N/A	Inactive	
Ro 18-5364	0.1 μM (at pH 6)	Not Specified	Potent inhibitor.
SCH 28080	24 nM	K+-competitive	Reversible inhibitor.



Experimental Protocols

Protocol for (H+ + K+)-ATPase Activity Assay

This protocol outlines a common method for determining the activity of $(H^+ + K^+)$ -ATPase by measuring the rate of ATP hydrolysis.

- 1. Preparation of Gastric Microsomal Vesicles:
- Isolate gastric mucosa from a suitable animal model (e.g., swine, rabbit).
- Homogenize the tissue in a buffered sucrose solution.
- Perform differential centrifugation to enrich for microsomal vesicles containing the (H⁺ + K⁺)ATPase.
- Resuspend the final pellet in a suitable buffer and store at -80°C.
- 2. ATPase Activity Assay (Colorimetric Measurement of Inorganic Phosphate):
- Prepare a reaction mixture containing:
 - 40 mM Tris-HCl buffer (pH 7.4)
 - 2 mM MqCl₂
 - Gastric microsomal vesicles (10 μg protein)
 - Test compound (e.g., Ro18-5362, omeprazole) at various concentrations or vehicle control.
- Pre-incubate the reaction mixture for a specified time (e.g., 10 minutes) at 37°C.
- Initiate the reaction by adding 2 mM ATP.
- Incubate for a defined period (e.g., 20 minutes) at 37°C.
- Stop the reaction by adding an ice-cold solution of trichloroacetic acid (TCA).

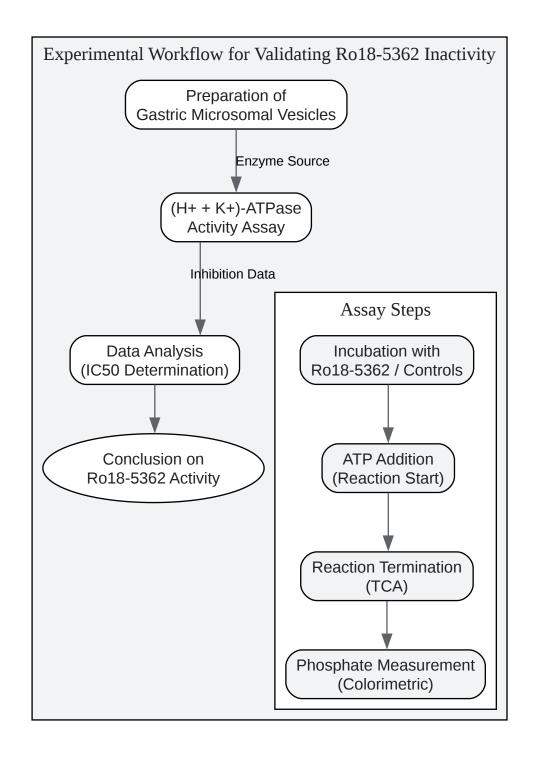


- Centrifuge to pellet the precipitated protein.
- Determine the amount of inorganic phosphate (Pi) released in the supernatant using a colorimetric method, such as the ammonium molybdate method. The absorbance is measured spectrophotometrically (e.g., at 660 nm).
- The specific activity of the (H⁺ + K⁺)-ATPase is calculated as the difference between the total ATPase activity and the ouabain-insensitive ATPase activity.
- 3. Data Analysis:
- Plot the percentage of inhibition of (H⁺ + K⁺)-ATPase activity against the logarithm of the inhibitor concentration.
- Calculate the IC₅₀ value, which is the concentration of the inhibitor that produces 50% inhibition of enzyme activity.

Mechanistic Insights and Visualizations

The differing effects of **Ro18-5362** and active inhibitors on the $(H^+ + K^+)$ -ATPase can be attributed to their distinct mechanisms of action.





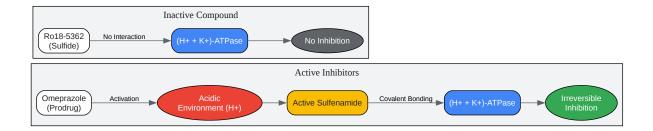
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Caption: Workflow for assessing the effect of **Ro18-5362** on $(H^+ + K^+)$ -ATPase.

Proton pump inhibitors like omeprazole are prodrugs that require activation in the acidic environment of the stomach to an active sulfenamide intermediate, which then forms a covalent disulfide bond with cysteine residues on the luminal side of the $(H^+ + K^+)$ -ATPase, leading to



irreversible inhibition. In contrast, P-CABs such as SCH 28080 act as reversible inhibitors by competing with K⁺ for its binding site on the enzyme. **Ro18-5362**, being a sulfide, is not susceptible to the same acid-catalyzed activation as its sulfoxide counterpart, Ro 18-5364, and thus remains inactive.



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Caption: Contrasting mechanisms of an active PPI versus the inactive Ro18-5362.

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